N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}benzamide
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Overview
Description
1-BENZOYL-3-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]THIOUREA is a complex organic compound that integrates a benzoxazole moiety with a thiourea group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the benzoxazole ring, known for its biological activity, combined with the thiourea group, offers a unique structure that can be exploited for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-BENZOYL-3-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like AlCl3.
Formation of Thiourea Group: The final step involves the reaction of the benzoxazole derivative with an isothiocyanate to form the thiourea group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-BENZOYL-3-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the benzoyl group to a benzyl group.
Common reagents and conditions used in these reactions include polar solvents like DMF, catalysts like FeCl3, and temperatures ranging from room temperature to 110°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZOYL-3-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]THIOUREA has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 1-BENZOYL-3-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]THIOUREA involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, inhibiting DNA replication and transcription. The thiourea group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
1-BENZOYL-3-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]THIOUREA can be compared with other similar compounds, such as:
Benzoxazole Derivatives: Compounds like 2-aryl benzoxazoles exhibit similar biological activities but lack the thiourea group, which may reduce their binding affinity to certain targets.
Thiourea Derivatives: Compounds like N-phenylthiourea exhibit strong binding to biological targets but lack the benzoxazole ring, which may limit their biological activity spectrum.
The uniqueness of 1-BENZOYL-3-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]THIOUREA lies in its combined structure, offering a broader range of interactions and applications.
Biological Activity
N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H18N3O4S, with a molecular weight of approximately 446.53 g/mol. Its structure features a benzamide core substituted with a benzoxazole moiety and a carbamothioyl group, which may contribute to its biological activities.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of this compound against multidrug-resistant strains of bacteria. In particular, it has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Methicillin-resistant S. aureus | 0.5 µg/mL | |
Vancomycin-resistant E. faecium | 1.0 µg/mL | |
Escherichia coli | 2.0 µg/mL |
The compound's mechanism of action appears to involve the inhibition of bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. This novel mechanism is particularly valuable in combating antibiotic resistance.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound exhibited selective toxicity towards bacterial cells while showing minimal cytotoxicity to mammalian cells.
Table 2: Cytotoxicity Profile
This selectivity suggests that the compound could be developed as a therapeutic agent with fewer side effects compared to conventional antibiotics.
Case Studies
A notable study conducted by researchers aimed at evaluating the efficacy of this compound in animal models infected with MRSA. The results indicated significant reductions in bacterial load in treated animals compared to controls, highlighting its potential as an effective treatment option for resistant infections.
Key Findings:
- Animal Model: Mice infected with MRSA.
- Treatment Regimen: Administered intraperitoneally at doses of 10 mg/kg.
- Results:
- 90% reduction in bacterial load in treated mice.
- No significant adverse effects observed during the treatment period.
Properties
Molecular Formula |
C21H15N3O3S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H15N3O3S/c25-17-12-14(22-21(28)24-19(26)13-6-2-1-3-7-13)10-11-15(17)20-23-16-8-4-5-9-18(16)27-20/h1-12,25H,(H2,22,24,26,28) |
InChI Key |
RGCQNLSAAIESEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Origin of Product |
United States |
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